molecular formula C13H17NO3 B5600158 4-[(2-methoxyphenyl)acetyl]morpholine

4-[(2-methoxyphenyl)acetyl]morpholine

Cat. No.: B5600158
M. Wt: 235.28 g/mol
InChI Key: HEYJWMRBDCHCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxyphenyl)acetyl]morpholine is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.12084340 g/mol and the complexity rating of the compound is 251. The solubility of this chemical has been described as 34.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study highlighted the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating the morpholine moiety, which displayed notable molluscicidal effects, showcasing its potential in biological applications and pest control strategies (Duan et al., 2014).

Antibacterial and Fungal Activity

Research on a series of 4-benzyl-4-methylmorpholinium salts, including variants with a methoxyacetate anion, revealed moderate or low toxicity and very low activity against bacteria and fungi, suggesting their potential safety and limited antimicrobial applications in certain contexts (Pernak et al., 2011).

Synthetic Pathways and Chemical Properties

The synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride through a cyclization reaction demonstrated the chemical’s synthetic accessibility and potential for further chemical modifications and applications in various research domains (Tan Bin, 2011).

Pharmaceutical Research and Drug Development

A detailed study on the force degradation of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (API) offered insights into the stability and selectivity of this compound, indicating its potential in pharmaceutical research and as a candidate for drug development (Varynskyi & Kaplaushenko, 2019).

Antimicrobial Activity Modulation

Investigations into 4-(Phenylsulfonyl) morpholine demonstrated its potential to modulate antimicrobial activity against multidrug-resistant strains, highlighting its possible role in addressing antibiotic resistance and enhancing the effectiveness of existing antimicrobial agents (Oliveira et al., 2015).

Future Directions

The synthesis of morpholines and their derivatives continues to be an area of active research due to their widespread availability in natural products and biologically relevant compounds . Future directions may include the development of more efficient and selective synthesis methods, as well as the exploration of new applications in pharmaceuticals and other industries .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-5-3-2-4-11(12)10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJWMRBDCHCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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